Gentamicin B1 Acetate Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gentamicin B1 Acetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This compound is used in various research and clinical applications due to its potent antimicrobial properties.

准备方法

Synthetic Routes and Reaction Conditions

Gentamicin B1 Acetate Salt is typically synthesized through the fermentation of Micromonospora species. The fermentation process involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification of the gentamicin complex. The acetate salt form is obtained by reacting gentamicin with acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of gentamicin involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the gentamicin is extracted using solvent extraction techniques. The crude extract is then purified using chromatography methods to isolate the gentamicin B1 component. The final product is converted to its acetate salt form through a reaction with acetic acid .

化学反应分析

Types of Reactions

Gentamicin B1 Acetate Salt undergoes various chemical reactions, including:

Oxidation: Gentamicin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.

Substitution: Substitution reactions can occur at various positions on the gentamicin molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various gentamicin derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .

科学研究应用

Gentamicin B1 Acetate Salt is a derivative of Gentamicin, an aminoglycoside antibiotic, with the chemical formula C20H40N4O10. It is valued for its potent antimicrobial properties in clinical and research settings. The acetate salt form enhances its solubility and stability, rendering it suitable for diverse applications in medicine and laboratory research.

Scientific Research Applications

Antibacterial Activity: this compound exhibits antibacterial activity against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the bacterial ribosome, disrupting protein synthesis, and causing cell death. It is effective against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, and shows potential in treating infections caused by multi-drug resistant strains.

Commercial Availability and Studies: Synthetic gentamicin B1, available as the acetate salt, has been used in commercial applications since 2018 . Studies have explored its structure-activity relationships, noting that changes to its ring structure can affect its activity .

Gentamicin Components: Gentamicin is a mixture comprised mainly of gentamicin C1, gentamicin C1a, and of gentamicin C2 and C2a together with minor amounts of sisomicin, gentamicins A, B, and B1, 2-deoxystreptamine, garamine and garosamine . The antibacterial activity of aminoglycoside antibiotics stems from the drug's binding to the decoding A site on helix 44 of the small subunit of the bacterial ribosome .

Antimicrobial Coating: Gentamicin sulfate salt is a commonly used antibiotic for local application in surgery . Studies have explored coating hernia meshes with gentamicin to prevent infection .

Treatment of Bacterial Infections: Gentamicin and its derivatives are used to treat bacterial infections, including those caused by MRSA .

Hyaluronan Studies: High-molecular-weight hyaluronan has shown corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects with in vitro and in vivo experimental approaches .

Comparative Analysis of this compound and Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Neomycin | Similar aminoglycoside structure | Broader spectrum against Gram-positive bacteria |

| Tobramycin | Similar mechanism of action | More effective against Pseudomonas aeruginosa |

| Amikacin | Modified aminoglycoside | Enhanced activity against resistant strains |

| Streptomycin | First aminoglycoside discovered | Primarily effective against tuberculosis |

作用机制

Gentamicin B1 Acetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of non-functional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .

相似化合物的比较

Gentamicin B1 Acetate Salt is part of the gentamicin family, which includes other compounds such as gentamicin C1, C1a, C2, C2a, and C2b. These compounds share a similar core structure but differ in their side chains and functional groups. The unique structural features of this compound contribute to its specific antibacterial activity and pharmacokinetic properties. Compared to other gentamicin derivatives, this compound may exhibit different levels of efficacy and toxicity, making it a valuable compound for specific research and clinical applications .

Similar Compounds

- Gentamicin C1

- Gentamicin C1a

- Gentamicin C2

- Gentamicin C2a

- Gentamicin C2b

- Sisomicin

- Garamine

- Garosamine

These compounds are structurally related to this compound and are studied for their antibacterial properties and potential therapeutic applications .

属性

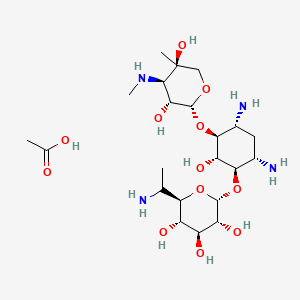

分子式 |

C22H44N4O12 |

|---|---|

分子量 |

556.6 g/mol |

IUPAC 名称 |

acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1 |

InChI 键 |

RZLILHXVCZVWMV-MLDJFNJCSA-N |

手性 SMILES |

CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |

规范 SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。